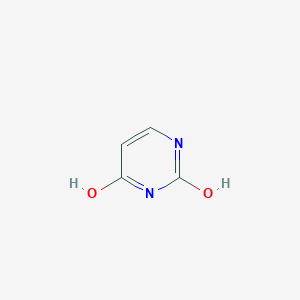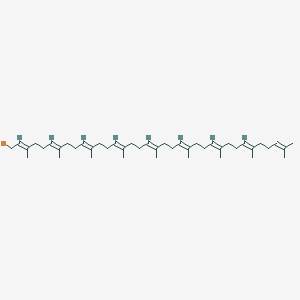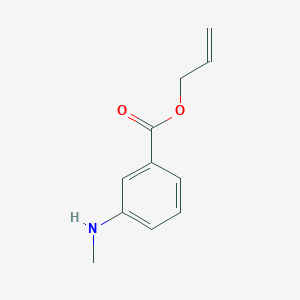
Allyl 3-methylaminobenzoate
Vue d'ensemble
Description
Allyl 3-methylaminobenzoate is an organic compound that belongs to the class of benzoic acid derivatives. It is commonly used in scientific research due to its diverse properties and applications.
Mécanisme D'action
The mechanism of action of allyl 3-methylaminobenzoate is not fully understood. However, it is known to interact with specific receptors in the body, leading to changes in cellular signaling pathways. It has been suggested that the compound may inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Allyl 3-methylaminobenzoate has been shown to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory properties, as well as anti-tumor activity in vitro. Additionally, the compound has been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using allyl 3-methylaminobenzoate in lab experiments is its ease of synthesis and high purity. Additionally, the compound has a wide range of applications, making it a versatile reagent for various scientific studies. However, one limitation of using allyl 3-methylaminobenzoate is its potential toxicity. As with any chemical reagent, proper safety precautions must be taken when handling the compound.
Orientations Futures
There are several future directions for research involving allyl 3-methylaminobenzoate. One area of interest is the potential anti-inflammatory and anti-tumor properties of the compound. Further studies are needed to understand the mechanism of action and efficacy of allyl 3-methylaminobenzoate in these contexts. Additionally, the compound's potential as a fluorescent probe for imaging biological systems could be further explored. Overall, allyl 3-methylaminobenzoate has a range of potential applications in scientific research and warrants further investigation.
Applications De Recherche Scientifique
Allyl 3-methylaminobenzoate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various pharmaceuticals and organic compounds. Additionally, it has been used as a reagent in the synthesis of fluorescent probes for imaging biological systems. The compound has also been studied for its potential anti-inflammatory and anti-tumor properties.
Propriétés
Numéro CAS |
153775-51-0 |
|---|---|
Nom du produit |
Allyl 3-methylaminobenzoate |
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
prop-2-enyl 3-(methylamino)benzoate |
InChI |
InChI=1S/C11H13NO2/c1-3-7-14-11(13)9-5-4-6-10(8-9)12-2/h3-6,8,12H,1,7H2,2H3 |
Clé InChI |
PVPWUFYWTSWYHO-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC(=C1)C(=O)OCC=C |
SMILES canonique |
CNC1=CC=CC(=C1)C(=O)OCC=C |
Synonymes |
Benzoic acid, 3-(methylamino)-, 2-propenyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B121851.png)
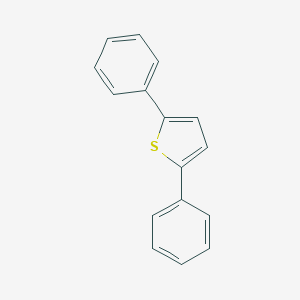
![8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol](/img/structure/B121857.png)
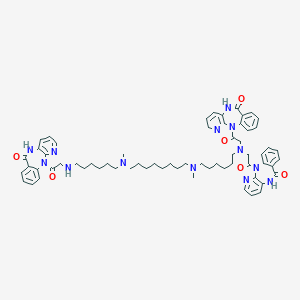
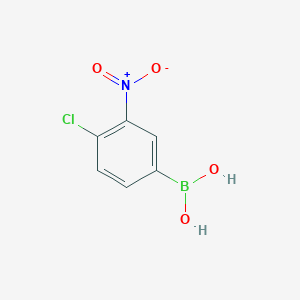
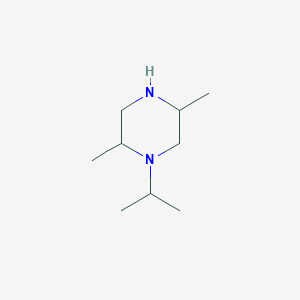
![(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid](/img/structure/B121866.png)

![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)

![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
